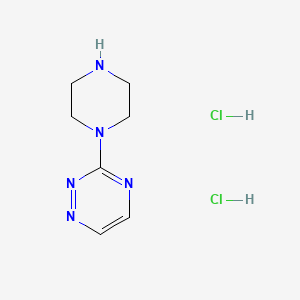
3-(Piperazin-1-yl)-1,2,4-triazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperazin-1-yl)-1,2,4-triazine dihydrochloride is a heterocyclic compound that features a piperazine ring fused to a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both piperazine and triazine moieties in its structure allows it to interact with various biological targets, making it a versatile scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)-1,2,4-triazine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions. The reaction proceeds through an aza-Michael addition, followed by cyclization to form the piperazine ring . The triazine ring can be introduced through subsequent reactions involving nitriles or amidines.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process often includes steps such as cyclization, purification, and crystallization to obtain the final product in high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Piperazin-1-yl)-1,2,4-triazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
3-(Piperazin-1-yl)-1,2,4-triazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Piperazin-1-yl)-1,2,4-triazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: A hybrid compound with similar pharmacological activities, used as an antipsychotic drug.
Piperazine derivatives: A broad class of compounds with diverse biological activities, including antiviral, antipsychotic, and antimicrobial properties.
Uniqueness
3-(Piperazin-1-yl)-1,2,4-triazine dihydrochloride is unique due to the presence of both piperazine and triazine rings in its structure. This dual functionality allows it to interact with a wider range of biological targets compared to compounds with only one of these moieties. Its versatility makes it a valuable scaffold for drug development and other scientific research applications.
Propiedades
Fórmula molecular |
C7H13Cl2N5 |
|---|---|
Peso molecular |
238.12 g/mol |
Nombre IUPAC |
3-piperazin-1-yl-1,2,4-triazine;dihydrochloride |
InChI |
InChI=1S/C7H11N5.2ClH/c1-2-10-11-7(9-1)12-5-3-8-4-6-12;;/h1-2,8H,3-6H2;2*1H |
Clave InChI |
NRHKHWDLYFLLLH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC=CN=N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


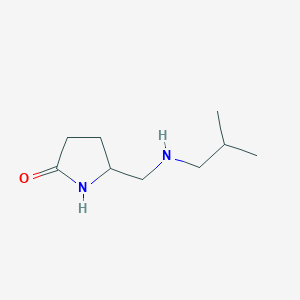
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628252.png)
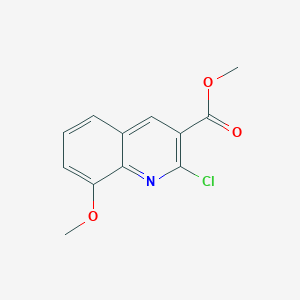


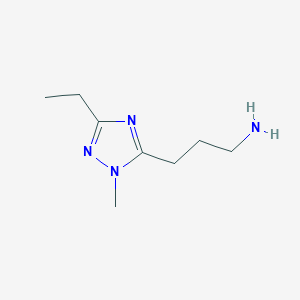
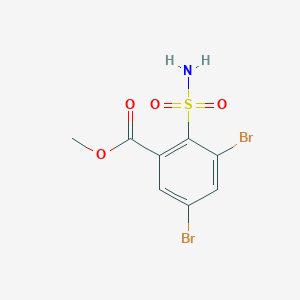
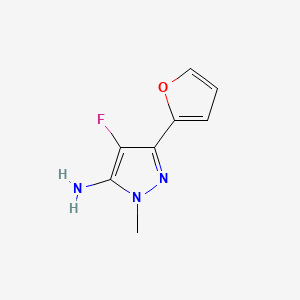

![3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile](/img/structure/B13628286.png)
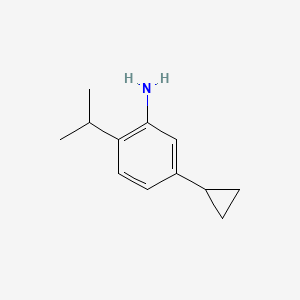
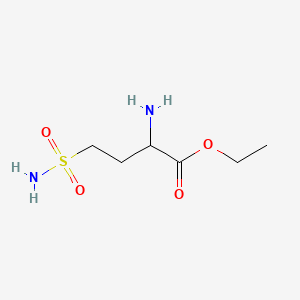
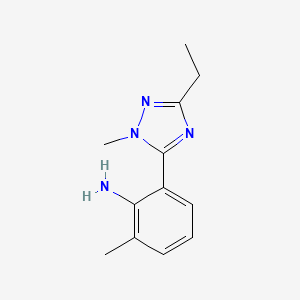
![1-[(2-Bromo-5-fluorophenyl)methyl]piperazine](/img/structure/B13628337.png)
